tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is commonly used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate typically involves the bromination of 3-methylpiperidine followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules to exert its effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-bromo-3-methylpiperidine-1-carboxylate include:
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: This compound has a similar structure but with a bromomethyl group instead of a bromo group.
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate: This compound contains a formyl group in addition to the bromo group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in research.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXJZQSOWEJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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